molecular formula C10H10ClFO B2644219 4-(But-3-en-1-yloxy)-1-chloro-2-fluorobenzene CAS No. 1555645-24-3

4-(But-3-en-1-yloxy)-1-chloro-2-fluorobenzene

Cat. No.: B2644219
CAS No.: 1555645-24-3
M. Wt: 200.64
InChI Key: BJGGKSHMUAZPNW-UHFFFAOYSA-N
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Description

4-(But-3-en-1-yloxy)-1-chloro-2-fluorobenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a benzene ring substituted with a but-3-en-1-yloxy group, a chlorine atom, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(But-3-en-1-yloxy)-1-chloro-2-fluorobenzene can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 1-chloro-2-fluoro-4-nitrobenzene with but-3-en-1-ol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-(But-3-en-1-yloxy)-1-chloro-2-fluorobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The but-3-en-1-yloxy group can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: The nitro group (if present) can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate, dimethylformamide, elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon catalyst.

Major Products

    Nucleophilic Substitution: Substituted benzene derivatives.

    Oxidation: Epoxides, aldehydes.

    Reduction: Amines.

Scientific Research Applications

4-(But-3-en-1-yloxy)-1-chloro-2-fluorobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be used in the development of novel materials with specific properties, such as polymers and liquid crystals.

    Pharmaceuticals: Potential use in the synthesis of biologically active compounds and drug development.

    Chemical Biology: Utilized in the study of biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 4-(But-3-en-1-yloxy)-1-chloro-2-fluorobenzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In biological systems, its mechanism of action would depend on the molecular targets it interacts with, such as enzymes or receptors. The presence of the but-3-en-1-yloxy group, chlorine, and fluorine atoms can influence its reactivity and binding affinity to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-(But-3-en-1-yloxy)-1-chlorobenzene: Lacks the fluorine atom, making it less reactive in certain chemical reactions.

    4-(But-3-en-1-yloxy)-2-fluorobenzene: Lacks the chlorine atom, which can affect its nucleophilic substitution reactions.

    4-(But-3-en-1-yloxy)-1-bromo-2-fluorobenzene: Contains a bromine atom instead of chlorine, which can alter its reactivity and applications.

Uniqueness

4-(But-3-en-1-yloxy)-1-chloro-2-fluorobenzene is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and potential applications. The combination of these substituents provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.

Biological Activity

4-(But-3-en-1-yloxy)-1-chloro-2-fluorobenzene is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and applications in pharmaceutical research, supported by relevant case studies and data tables.

The biological activity of this compound is influenced by its ability to undergo various chemical reactions, including nucleophilic substitutions and oxidation processes. The chlorine atom can be replaced by nucleophiles, which may enhance its reactivity towards biological targets such as enzymes and receptors.

Key Mechanisms:

  • Nucleophilic Substitution : The chlorine atom can be replaced by amines or thiols, potentially leading to the formation of biologically active derivatives.
  • Oxidation : The but-3-en-1-yloxy group can be oxidized to generate reactive intermediates that may interact with cellular components.

Potential Biological Activities:

  • Antimicrobial : Compounds with similar halogenated aromatic structures have shown antimicrobial properties against various pathogens .
  • Neuroprotective Effects : Analogous compounds have demonstrated neuroprotective effects in models of epilepsy and oxidative stress .

Case Studies

Several studies have explored the biological activity of structurally related compounds:

  • Neuroprotective Effects : A study on a related compound demonstrated significant neuroprotective effects in zebrafish models of epilepsy. The compound improved neurochemical profiles by modulating neurotransmitter levels and reducing oxidative stress .
  • Antimicrobial Activity : Research on naphthoquinone derivatives indicated that structural modifications could enhance antimicrobial efficacy against resistant strains of bacteria .

Data Table: Comparative Biological Activities

CompoundActivity TypeModel UsedFindings
This compoundHypothetical-Expected antimicrobial and neuroprotective effects
GM-90432NeuroprotectiveZebrafishReduced seizure activity, improved neurotransmitter levels
Naphthoquinone DerivativesAntimicrobialVarious pathogensEffective against resistant bacterial strains

Properties

IUPAC Name

4-but-3-enoxy-1-chloro-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO/c1-2-3-6-13-8-4-5-9(11)10(12)7-8/h2,4-5,7H,1,3,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJGGKSHMUAZPNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCOC1=CC(=C(C=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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